molecular formula C19H18N2O5 B557076 Fmoc-Asn-OH CAS No. 71989-16-7

Fmoc-Asn-OH

Cat. No.: B557076
CAS No.: 71989-16-7
M. Wt: 354.4 g/mol
InChI Key: YUGBZNJSGOBFOV-INIZCTEOSA-N
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Description

Fmoc-Asn-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine , is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it suitable for use in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Asn-OH typically involves the protection of the amino group of asparagine with the Fmoc group. This can be achieved by reacting asparagine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Asn-OH undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

    Coupling: The amino group of this compound can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

    Side Chain Reactions: The amide side chain of asparagine can participate in various reactions, such as dehydration or hydrolysis.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Carbodiimide reagents such as N,N’-diisopropylcarbodiimide (DIC) or uronium salts like HATU are used for peptide bond formation.

    Side Chain Reactions: Mild acidic or basic conditions are used to avoid side reactions involving the amide group.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields free asparagine.

    Coupling: Formation of peptide bonds results in longer peptide chains.

    Side Chain Reactions: Depending on the conditions, products can include dehydrated or hydrolyzed derivatives of asparagine.

Scientific Research Applications

Chemistry

Fmoc-Asn-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptide structures.

Biology

In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also used in the development of peptide-based drugs and therapeutic agents.

Medicine

This compound is utilized in the synthesis of peptide-based pharmaceuticals. These peptides can act as hormones, enzyme inhibitors, or receptor agonists/antagonists, making them valuable in the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for research and development. It is also employed in the manufacture of diagnostic reagents and biochemical assays.

Mechanism of Action

The primary function of Fmoc-Asn-OH in peptide synthesis is to protect the amino group of asparagine during the assembly of peptide chains. The Fmoc group prevents unwanted side reactions by blocking the amino group. Upon completion of the peptide synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Gln-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamine

    Fmoc-Asp-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid

    Fmoc-Ser-OH: Nα-(9-Fluorenylmethoxycarbonyl)-L-serine

Uniqueness

Fmoc-Asn-OH is unique due to its specific side chain, which contains an amide group. This side chain can participate in hydrogen bonding and other interactions, making it distinct from other Fmoc-protected amino acids. Additionally, the solubility properties and reactivity of this compound differ from those of other Fmoc-protected amino acids, making it particularly useful in certain peptide synthesis applications.

Properties

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGBZNJSGOBFOV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80222268
Record name N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-16-7
Record name FMOC-L-asparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71989-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80222268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main challenge associated with using Fmoc-Asn-OH in Fmoc solid-phase peptide synthesis?

A1: A major challenge with using this compound in Fmoc solid-phase peptide synthesis is the potential for asparagine side chain dehydration during carboxyl activation. This side reaction leads to the formation of undesired β-cyanoalanine residues within the peptide sequence. [, , , ]

Q2: What strategies can be employed to minimize β-cyanoalanine formation during this compound coupling?

A2: Several strategies can minimize β-cyanoalanine formation:

  • Using alternative coupling reagents: Replacing DCC/HOBt with BOP (Castro's reagent) for activation has been shown to reduce dehydration. []
  • Employing pre-activated this compound: Coupling this compound as the pentafluorophenyl ester (Fmoc-Asn-OPfp) avoids the activation step altogether and minimizes side reactions. []

Q3: What side reaction can occur when using side chain-protected asparagine derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, and how can it be mitigated?

A3: While effective at preventing asparagine dehydration, Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH can generate carbonium ions during the acidolytic cleavage step. These ions can alkylate tryptophan residues within the peptide sequence. [] Adding scavengers to the trifluoroacetic acid (TFA) during cleavage and side chain deprotection can help reduce this unwanted alkylation. []

Q4: How does the coupling efficiency of this compound compare to that of side chain-protected asparagine derivatives?

A4: Studies indicate that the coupling of this compound proceeds slower compared to side chain-protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH. The latter exhibit coupling speeds comparable to other Fmoc-amino acid derivatives. [] This difference highlights the impact of steric hindrance on coupling efficiency in peptide synthesis.

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